S-(2-Amino-5-ethoxyphenyl) ethanethioate
Description
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
S-(2-amino-5-ethoxyphenyl) ethanethioate |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-8-4-5-9(11)10(6-8)14-7(2)12/h4-6H,3,11H2,1-2H3 |
InChI Key |
UXDDDUYEIUETNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)SC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-5-ethoxyphenyl) ethanethioate typically involves the reaction of 2-amino-5-ethoxyphenol with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester product. Common reagents used in this synthesis include thionyl chloride and anhydrous solvents .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-(2-Amino-5-ethoxyphenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-(2-Amino-5-ethoxyphenyl) ethanethioate is a compound with a unique structure featuring an ethanethioate moiety linked to a 2-amino-5-ethoxyphenyl group. It is recognized for its chemical reactivity and potential biological applications. The presence of both the amino and ethoxy groups enhances its solubility and reactivity in various chemical environments, making it a versatile intermediate in organic synthesis.
Pharmaceutical Development
this compound's biological activity is primarily related to its interaction with bacterial quorum sensing pathways. Compounds targeting these pathways can disrupt cell-cell communication among bacteria and inhibit bacterial growth, which is vital for biofilm formation and virulence. Studies indicate that this compound can significantly alter the expression of genes involved in virulence factors and biofilm formation, suggesting its potential as a therapeutic agent in managing bacterial infections.
Fluorine introduction in similar compounds has improved pharmacokinetics and reduced toxicity, suggesting that modifications to this compound could lead to improved biological efficacy.
Comparison of Structurally Similar Compounds
this compound stands out due to its specific ethoxy substitution pattern and targeted action on quorum sensing pathways, making it a promising candidate for medicinal chemistry research.
| Compound Name | Structure | Unique Features |
|---|---|---|
| S-(2-Amino-6-fluorobenzothiazole) ethanethioate | Contains a benzothiazole ring | Enhanced antibacterial properties due to fluorine substitution |
| S-(2-Aminophenyl) ethanethioate | Lacks ethoxy substitution | More hydrophilic, potentially less effective against lipophilic bacterial membranes |
| S-(4-Ethoxyphenyl) ethanethioate | Ethoxy group at a different position | Different biological activity profile; less effective against quorum sensing |
Mechanism of Action
The mechanism of action of S-(2-Amino-5-ethoxyphenyl) ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. This reaction can modulate the activity of enzymes and proteins involved in various biochemical pathways .
Comparison with Similar Compounds
Key Structural Analogs
The following thioester derivatives share structural or functional similarities with S-(2-Amino-5-ethoxyphenyl) ethanethioate:
Key Observations :
- Functional Groups: While the target compound features amino and ethoxy groups, analogs like 15f and 15g incorporate tetrazole rings and benzyl groups, which enhance hydrogen-bonding capabilities and biological activity .
- Electronic Properties: S-(4-Ethynyl-phenyl) ethanethioate contains an ethynyl group, enabling conjugation in molecular wires, unlike the amino/ethoxy substituents in the target compound .
Physical and Spectral Properties
Physical Properties
Notes:
Spectral Data Comparison
- IR Spectroscopy : Analogs such as 15f show absorption peaks at 1680–1700 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching), consistent with thioester and amide functionalities. The target compound’s IR spectrum would similarly exhibit C=O (thioester) and N-H (amine) stretches .
- NMR : For 15g , δ 2.45–2.60 ppm corresponds to methylene protons near the thioester, while δ 7.20–7.40 ppm reflects aromatic protons. The target compound’s NMR would show distinct shifts for ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm) and aromatic amine protons .
Q & A
Basic: What are the common synthetic strategies for preparing S-(2-amino-5-ethoxyphenyl) ethanethioate?
Answer:
The synthesis typically involves functionalizing aromatic amines with ethanethioate groups. A validated method includes:
- Ullmann condensation : Copper-catalyzed coupling of aryl halides with thioacetates under microwave heating (120°C, phosphate buffer, 20 min) to introduce the ethanethioate moiety .
- Acyl chloride reactions : Refluxing 2-amino-5-ethoxyphenyl thiol derivatives with acetyl chloride in the presence of potassium carbonate to form the thioester bond .
Key considerations : Use inert atmospheres to prevent oxidation of thiol intermediates and monitor reaction progress via TLC or HPLC.
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
- NMR spectroscopy : H and C NMR to verify aromatic proton environments (e.g., ethoxy group at δ ~4.0 ppm, thioester carbonyl at δ ~195 ppm) .
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond lengths (C–S: ~1.68 Å) and dihedral angles between aromatic and thioester groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 225.0824 for CHNOS) .
Basic: What stability challenges arise during storage or handling of this compound?
Answer:
- Hydrolysis : The thioester bond is prone to hydrolysis in aqueous or basic conditions. Store under anhydrous conditions at –20°C .
- Oxidation : The amino group may oxidize; stabilize with antioxidants like BHT (butylated hydroxytoluene) in inert atmospheres .
- Light sensitivity : Protect from UV exposure to prevent photodegradation, as observed in analogous thioesters .
Advanced: How can stereoselective synthesis be achieved for derivatives of this compound?
Answer:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during cross-coupling reactions .
- Dynamic kinetic resolution : Employ enzymes or chiral bases to resolve racemic mixtures, as demonstrated in cyclopentane-ethanethioate syntheses (93% ee achieved via HPLC) .
Data contradiction : Microwave-assisted methods may reduce stereoselectivity compared to traditional heating due to rapid kinetics. Optimize time/temperature gradients .
Advanced: What mechanistic insights exist for its reactivity in palladium-catalyzed cross-coupling?
Answer:
- Transmetalation pathway : The thioester acts as a directing group, facilitating oxidative addition of aryl iodides to Pd(0). Density functional theory (DFT) studies suggest a ΔG of ~18 kcal/mol for this step .
- Side reactions : Competing C–S bond cleavage occurs above 100°C, forming aryl palladium thiolates. Mitigate by using lower temperatures (60–80°C) and excess ligand (PPh) .
Advanced: How does this compound interact with biological targets like 5-lipoxygenase (5-LOX)?
Answer:
- Molecular docking : AutoDock Vina simulations show binding free energies of –3.5 to –6.5 kcal/mol. The ethanethioate group forms hydrophobic interactions with Leu-607 and hydrogen bonds with Gln-557 of 5-LOX (PDB: 3O8Y) .
- SAR studies : Substitution at the 5-ethoxy position enhances potency (IC < 10 µM) but reduces solubility. Balance via prodrug strategies (e.g., phosphate esters) .
Advanced: How to resolve contradictions in spectroscopic data for degradation products?
Answer:
- Case study : Discrepancies in H NMR signals for hydrolyzed products (e.g., 2-amino-5-ethoxyphenol vs. disulfides) are resolved by:
Methodological: What analytical techniques optimize purity assessment?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
